molecular formula C16H26Cl2N2 B14699359 1,2,6,7,8,8a-Hexahydro-1-(3-(dimethylamino)propyl)benz(cd)indole dihydrochloride hydrate CAS No. 20904-12-5

1,2,6,7,8,8a-Hexahydro-1-(3-(dimethylamino)propyl)benz(cd)indole dihydrochloride hydrate

Cat. No.: B14699359
CAS No.: 20904-12-5
M. Wt: 317.3 g/mol
InChI Key: CYOXEJJTXRBODX-UHFFFAOYSA-N
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Description

1,2,6,7,8,8a-Hexahydro-1-(3-(dimethylamino)propyl)benz(cd)indole dihydrochloride hydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,6,7,8,8a-Hexahydro-1-(3-(dimethylamino)propyl)benz(cd)indole dihydrochloride hydrate involves multiple steps, starting from basic organic compounds. The process typically includes:

    Formation of the Indole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the indole ring.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a substitution reaction, often using dimethylamine as the reagent.

    Hydrogenation: The compound undergoes hydrogenation to achieve the hexahydro form.

    Formation of the Dihydrochloride Hydrate: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, followed by hydration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,6,7,8,8a-Hexahydro-1-(3-(dimethylamino)propyl)benz(cd)indole dihydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully reduced amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1,2,6,7,8,8a-Hexahydro-1-(3-(dimethylamino)propyl)benz(cd)indole dihydrochloride hydrate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,6,7,8,8a-Hexahydro-1-(3-(dimethylamino)propyl)benz(cd)indole dihydrochloride hydrate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,6,7,8,8a-Hexahydro-1-(3-(dimethylamino)propyl)benz(cd)indole dihydrochloride hydrate is unique due to its specific structural features and the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

20904-12-5

Molecular Formula

C16H26Cl2N2

Molecular Weight

317.3 g/mol

IUPAC Name

3-(6,7,8,8a-tetrahydro-2H-benzo[cd]indol-1-yl)-N,N-dimethylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C16H24N2.2ClH/c1-17(2)10-5-11-18-12-14-8-3-6-13-7-4-9-15(18)16(13)14;;/h3,6,8,15H,4-5,7,9-12H2,1-2H3;2*1H

InChI Key

CYOXEJJTXRBODX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1CC2=CC=CC3=C2C1CCC3.Cl.Cl

Origin of Product

United States

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